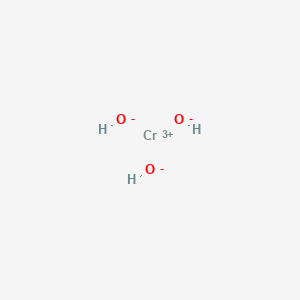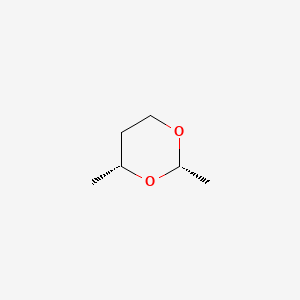
PalladiumHydroxideOnCarbon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium Hydroxide on Carbon (Pd(OH)2/C) is a heterogeneous catalyst that has been extensively studied in recent years due to its unique properties and potential applications in various fields. This catalyst is widely used in organic synthesis, hydrogenation, and oxidation reactions, and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of Palladium Hydroxide on Carbon involves the activation of the substrate by the Pd nanoparticles, followed by the transfer of hydrogen from the reducing agent to the substrate. The resulting intermediate is then further reduced or oxidized to form the desired product. The high activity and selectivity of this catalyst are attributed to the unique properties of the Pd nanoparticles and the support material.
Biochemical and Physiological Effects
Palladium Hydroxide on Carbon has not been extensively studied for its biochemical and physiological effects. However, it is known that Pd nanoparticles can induce oxidative stress and inflammation in cells, which may have implications for their potential toxicity. Further studies are needed to fully understand the biological effects of this catalyst.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Palladium Hydroxide on Carbon in lab experiments include its high activity, selectivity, and stability, as well as its ease of handling and use. However, this catalyst also has some limitations, including its relatively high cost, potential toxicity, and limited availability in some regions.
Orientations Futures
There are several future directions for research on Palladium Hydroxide on Carbon. One area of interest is the development of new and improved synthesis methods to produce more efficient and cost-effective catalysts. Another area of research is the optimization of reaction conditions to enhance the performance of this catalyst in various reactions. Additionally, the potential toxicity of Pd nanoparticles should be further investigated to ensure their safe use in various applications. Finally, the application of Palladium Hydroxide on Carbon in emerging fields such as renewable energy and environmental remediation should be explored.
Méthodes De Synthèse
The synthesis of Palladium Hydroxide on Carbon involves the reduction of PdCl2 with NaBH4 in the presence of a stabilizing agent such as polyvinyl alcohol (PVA). The resulting Pd nanoparticles are then deposited onto activated carbon support, and the resulting Pd(OH)2/C catalyst is obtained. This synthesis method has been optimized to produce highly active and stable catalysts with excellent performance in various reactions.
Applications De Recherche Scientifique
Palladium Hydroxide on Carbon has been extensively studied in scientific research applications, particularly in organic synthesis and catalysis. This catalyst has been used to catalyze various reactions, including hydrogenation, oxidation, and cross-coupling reactions. It has also shown promising results in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
12135-22-4 |
|---|---|
Nom du produit |
PalladiumHydroxideOnCarbon |
Formule moléculaire |
Ca |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






